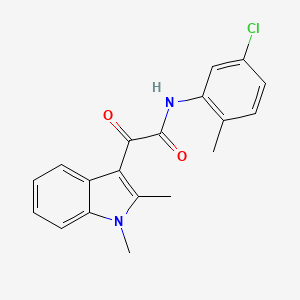

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

説明

特性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-8-9-13(20)10-15(11)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDPZQLNJUCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 1,2-dimethylindole.

Acylation Reaction: The 5-chloro-2-methylphenylamine undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 1,2-dimethylindole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学的研究の応用

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Specific pathways involved may include signal transduction pathways or metabolic pathways.

類似化合物との比較

Structural and Physicochemical Properties

The compound’s core structure aligns with a class of N-substituted indol-3-yl-oxoacetamides. Key analogs and their properties are summarized below:

*Estimated based on molecular formula (C₁₉H₁₈ClN₂O₃).

Key Observations :

Molecular Docking and SAR Insights

- MDM2-p53 Binding : Compound 2e (4-chlorophenyl) showed high affinity due to halogen interactions with MDM2’s hydrophobic pocket . The target compound’s 5-chloro group may mimic this effect.

- PBR Protein Binding : N-(4-fluorophenyl) and N-(2,4-dimethylphenyl) analogs exhibit moderate affinity, indicating tolerance for electron-withdrawing groups .

生物活性

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties.

Chemical Structure and Properties

- Molecular Formula : C18H23ClN3O

- Molecular Weight : 352.31 g/mol

- CAS Number : Not specified in the search results.

The structure incorporates both a chloro-substituted phenyl group and an indole derivative, which are crucial for its biological activity.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The presence of the chloro and methyl groups in the structure enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that derivatives of indole compounds can exhibit significant biological activities, such as:

- Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like Wnt and Notch .

- Enzyme Inhibition : Some studies have reported that similar compounds can inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in treating conditions like Alzheimer's disease .

- Antioxidant Properties : Indole compounds are also noted for their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Case Study 1: Antitumor Activity

A study focusing on the synthesis and evaluation of substituted acetamide derivatives found that certain indole-based compounds exhibited potent anticancer properties. Specifically, they showed significant cytotoxicity against various cancer cell lines, suggesting that N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide could be a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of indole derivatives against neurotoxic agents like cisplatin. The study reported that these compounds could ameliorate nephrotoxicity and oxidative stress in vitro, indicating potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the indole ring and substituents on the phenyl group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances potency against specific targets .

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and what critical parameters influence their efficiency?

- Methodological Answer : The synthesis typically involves:

Indole Core Formation : Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) .

Dimethylation : Methylation at indole 1- and 2-positions using methyl iodide and a base (e.g., K₂CO₃) .

Acetamide Coupling : Reaction of the indole intermediate with 5-chloro-2-methylphenylamine via oxoacetamide linkage, often using coupling agents like EDC/HOBt .

Critical Parameters :

- Temperature (60–80°C for coupling reactions) .

- Solvent polarity (DMF or DCM improves solubility) .

- Catalyst choice (e.g., K₂CO₃ for methylation) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm indole proton environments (δ 7.0–7.5 ppm for aromatic protons) and methyl group integration .

- HRMS : Verify molecular weight (C₁₉H₁₈ClN₂O₂, expected [M+H]⁺: 349.11) .

- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the coupling step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Catalyst Loading : Optimize EDC/HOBt ratios (1:1.2 molar ratio reduces side reactions) .

- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes decomposition .

- Case Study : A 15% yield improvement was achieved by replacing DCM with DMF in analogous oxadiazole couplings .

Q. How should contradictory results in biological activity (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Validate protein targets (e.g., PPARγ binding via SPR assays) .

- Structural Analog Comparison :

- Test analogs (e.g., brominated vs. chlorinated phenyl groups) to isolate electronic effects on activity .

- Example: Substituting 5-chloro with 4-bromo increased PPARγ affinity by 2-fold in F12016 analogs .

Q. What mechanistic hypotheses explain the compound’s dual activity as a PPARγ agonist and anti-inflammatory agent?

- Methodological Answer :

- Molecular Docking : Model interactions between the indole-oxoacetamide core and PPARγ’s ligand-binding domain (LBD). Key residues: Tyr473 and His449 .

- Pathway Analysis :

- PPARγ Activation : Upregulates adiponectin (anti-inflammatory) .

- COX-2 Inhibition : Indole moiety blocks arachidonic acid binding (confirmed via competitive ELISA) .

- Contradiction Resolution : Low adipogenesis despite PPARγ activation may stem from partial agonism or co-repressor recruitment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。